2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
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Overview
Description
2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is a complex organic compound known for its vibrant yellow color. It is commonly used as a dye in various industries, including textiles and printing. The compound’s structure includes multiple functional groups, making it highly reactive and versatile in chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-3-sulpho-2-naphthylamine under alkaline conditions to form the azo compound.
Sulfonation: The final step involves sulfonation of the naphthalene ring to introduce the sulfonic acid groups, enhancing the compound’s solubility and dyeing properties.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly on the triazine and naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinones, sulfonated quinones.
Reduction: Amines, sulfonated amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in the textile and printing industries for dyeing fabrics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The azo group (-N=N-) allows for the formation of stable complexes with metals and other compounds. The sulfonic acid groups enhance solubility and facilitate interactions with polar substrates. The triazine ring provides additional sites for chemical modifications, making the compound highly versatile.
Comparison with Similar Compounds
Similar Compounds
- Reactive Yellow 3
- Cibacron Yellow FR-A
- Intracron Yellow FR-A
Uniqueness
2-((6-((4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity, solubility, and stability. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various applications.
Properties
CAS No. |
77365-26-5 |
---|---|
Molecular Formula |
C24H18ClN7O10S3 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C24H18ClN7O10S3/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29) |
InChI Key |
JTQUSZACCUVZLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C5=NC(=NC(=N5)N)Cl |
Origin of Product |
United States |
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